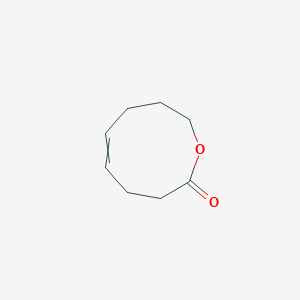![molecular formula C30H18 B14315086 1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] CAS No. 106785-01-7](/img/structure/B14315086.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(phenylethynyl)phenyl]ethyne: is an organic compound that belongs to the class of phenylene ethynylene derivatives. This compound is known for its unique structural properties, which include two phenylethynyl groups attached to a central ethyne moiety. The compound exhibits interesting photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(phenylethynyl)phenyl]ethyne typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 1,4-diiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Bis[4-(phenylethynyl)phenyl]ethyne can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Bis[4-(phenylethynyl)phenyl]ethyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature for halogenation.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Bis[4-(phenylethynyl)phenyl]ethyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of photophysical properties and as a model compound for understanding electron transport in organic materials.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its high photoluminescence efficiency.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electrical properties.
Mechanism of Action
The mechanism by which Bis[4-(phenylethynyl)phenyl]ethyne exerts its effects is primarily related to its ability to participate in π-conjugation and electron transport. The compound’s extended π-system allows for efficient delocalization of electrons, which is crucial for its photophysical and electrochemical properties. In OLEDs, the compound functions as a hole transport layer, facilitating the movement of positive charges and enhancing device performance. In biological systems, its fluorescence properties enable it to act as a probe for imaging applications.
Comparison with Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the central ethyne moiety.
9,10-Bis(phenylethynyl)anthracene: Contains an anthracene core instead of a phenylene core.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A more complex structure with additional pyridine rings.
Uniqueness: Bis[4-(phenylethynyl)phenyl]ethyne is unique due to its central ethyne moiety, which provides additional sites for functionalization and enhances its electron transport properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Properties
CAS No. |
106785-01-7 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(2-phenylethynyl)-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C30H18/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-10,15-22H |
InChI Key |
XHPZXKSRNGWWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
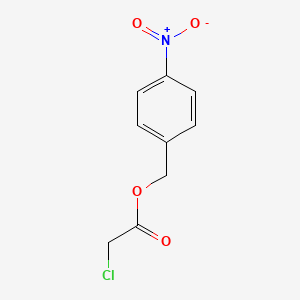
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
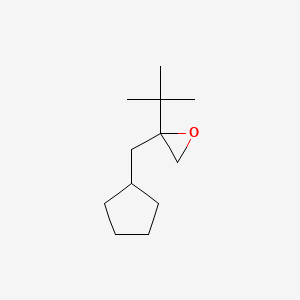
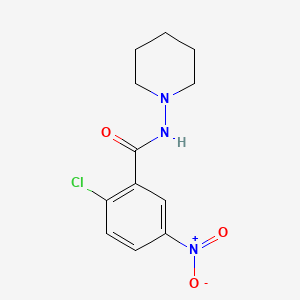
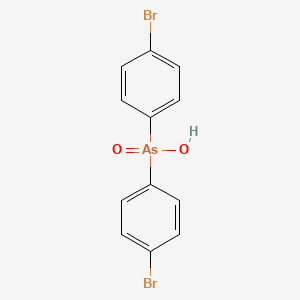
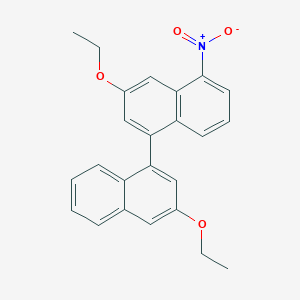
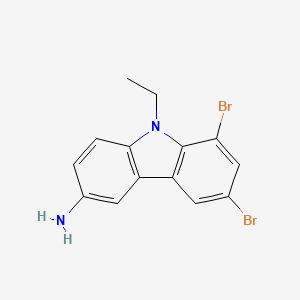
![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
